molecular formula C15H19N3OS B13555646 (2E)-4-(dimethylamino)-N-{[2-(1H-pyrrol-1-yl)thiophen-3-yl]methyl}but-2-enamide

(2E)-4-(dimethylamino)-N-{[2-(1H-pyrrol-1-yl)thiophen-3-yl]methyl}but-2-enamide

Cat. No.: B13555646
M. Wt: 289.4 g/mol
InChI Key: FCLXEEIFUXTCIK-AATRIKPKSA-N
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Description

(2E)-4-(dimethylamino)-N-{[2-(1H-pyrrol-1-yl)thiophen-3-yl]methyl}but-2-enamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a combination of functional groups, including a dimethylamino group, a pyrrole ring, and a thiophene ring, which contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4-(dimethylamino)-N-{[2-(1H-pyrrol-1-yl)thiophen-3-yl]methyl}but-2-enamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiophene and pyrrole intermediates, followed by their coupling through a series of condensation and substitution reactions. The final step often involves the formation of the enamide linkage under controlled conditions, such as using a base catalyst and maintaining a specific temperature range to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-4-(dimethylamino)-N-{[2-(1H-pyrrol-1-yl)thiophen-3-yl]methyl}but-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the enamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group, using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce primary amines.

Scientific Research Applications

(2E)-4-(dimethylamino)-N-{[2-(1H-pyrrol-1-yl)thiophen-3-yl]methyl}but-2-enamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound is used in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of (2E)-4-(dimethylamino)-N-{[2-(1H-pyrrol-1-yl)thiophen-3-yl]methyl}but-2-enamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyrrole and thiophene rings can engage in π-π stacking with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    (2E)-4-(dimethylamino)-N-{[2-(1H-pyrrol-1-yl)phenyl]methyl}but-2-enamide: Similar structure but with a phenyl ring instead of a thiophene ring.

    (2E)-4-(dimethylamino)-N-{[2-(1H-pyrrol-1-yl)furan-3-yl]methyl}but-2-enamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in (2E)-4-(dimethylamino)-N-{[2-(1H-pyrrol-1-yl)thiophen-3-yl]methyl}but-2-enamide imparts unique electronic properties, making it particularly useful in the development of organic electronic materials. Additionally, the combination of the dimethylamino group and the pyrrole ring enhances its potential biological activities compared to similar compounds.

Properties

Molecular Formula

C15H19N3OS

Molecular Weight

289.4 g/mol

IUPAC Name

(E)-4-(dimethylamino)-N-[(2-pyrrol-1-ylthiophen-3-yl)methyl]but-2-enamide

InChI

InChI=1S/C15H19N3OS/c1-17(2)8-5-6-14(19)16-12-13-7-11-20-15(13)18-9-3-4-10-18/h3-7,9-11H,8,12H2,1-2H3,(H,16,19)/b6-5+

InChI Key

FCLXEEIFUXTCIK-AATRIKPKSA-N

Isomeric SMILES

CN(C)C/C=C/C(=O)NCC1=C(SC=C1)N2C=CC=C2

Canonical SMILES

CN(C)CC=CC(=O)NCC1=C(SC=C1)N2C=CC=C2

Origin of Product

United States

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